L-threo-Droxidopa-13C2,15N vs. Unlabeled Droxidopa: Mass Spectrometric Differentiation
L-threo-Droxidopa-13C2,15N provides a mass shift of approximately +3 Daltons relative to unlabeled droxidopa (MW ~213.2 Da vs. ~216.2 Da for the labeled form), a difference that is readily resolved by modern triple quadrupole mass spectrometers . This mass difference enables the use of the labeled compound as an ideal internal standard for the precise quantification of droxidopa in biological samples, a capability not possible with the unlabeled parent compound [1].
| Evidence Dimension | Mass Spectrometric Differentiation (Molecular Ion Mass Shift) |
|---|---|
| Target Compound Data | Molecular weight: 216.17 g/mol |
| Comparator Or Baseline | Unlabeled Droxidopa: Molecular weight: ~213.2 g/mol |
| Quantified Difference | Mass shift of approximately +3 Daltons |
| Conditions | Electrospray ionization (ESI) mass spectrometry in positive ion mode |
Why This Matters
This mass difference is the fundamental basis for using L-threo-Droxidopa-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS, which is essential for regulatory-compliant bioanalysis and pharmacokinetic studies.
- [1] Wang, H., Yang, G., Zhou, J., Pei, J., Zhang, Q., Song, X., & Sun, Z. (2016). Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1027, 234-238. View Source
